CCT007093

概述

科学研究应用

In Vitro Studies

Numerous studies have documented the effects of CCT007093 on various cancer cell lines:

- Breast Cancer : Inhibition of WIP1 by this compound has been shown to sensitize breast cancer cells with amplified PPM1D and wild-type p53 to chemotherapy. Notably, while this compound inhibited WIP1 in vitro (IC50 = 8.4 μM), its specificity was questioned as it did not significantly affect cell growth in WIP1-expressing cells compared to other inhibitors like GSK2830371 .

- Ovarian Cancer : Research indicated that this compound could effectively reduce cell viability in ovarian clear cell carcinoma models. The compound was utilized alongside RNA interference techniques to assess the impact of PPM1D inhibition on tumor growth .

- Neuroblastoma : In neuroblastoma studies, this compound demonstrated the ability to enhance the sensitivity of tumor cells to chemotherapy agents by inhibiting WIP1 activity, thereby promoting apoptosis through the activation of p53-mediated pathways .

In Vivo Applications

The efficacy of this compound has also been evaluated in animal models:

- Xenograft Models : In vivo studies using xenograft models have illustrated that treatment with this compound can significantly inhibit tumor growth by inducing apoptosis through enhanced DNA damage response mechanisms .

Comparative Efficacy with Other Inhibitors

A comparative analysis between this compound and other WIP1 inhibitors, such as GSK2830371, reveals differences in potency and specificity. While GSK2830371 has shown a lower IC50 value (6 nM) and more pronounced effects on cell growth suppression in various cancer types, this compound's broader specificity raises questions about its targeted therapeutic application .

Case Studies

作用机制

CCT007093 通过抑制 PPM1D 的活性发挥作用。这种抑制导致 p38 激酶通路的激活,进而诱导癌细胞凋亡。该化合物选择性靶向过表达 PPM1D 的细胞,使其成为一种很有希望的癌症治疗候选药物。 此外,this compound 已被证明可以激活 mTORC1 途径,增强肝切除术后肝细胞增殖 .

生化分析

Biochemical Properties

CCT007093 plays a significant role in biochemical reactions, particularly in the inhibition of protein phosphatase 1D (PPM1D) . This inhibition can activate the mTORC1 pathway and enhance hepatocyte proliferation after hepatectomy . The compound interacts with enzymes such as mTOR, p70S6K, and S6, leading to increased phosphorylation levels .

Cellular Effects

This compound has been observed to have specific effects on various types of cells. For instance, it shows specificity for MCF-7 cells, reducing their viability by 40% after 2 days with no observable effect on the growth of HeLa cells . It influences cell function by inducing P38 phosphorylation in MCF-7 cells, which are sensitive to PPM1D inhibition .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PPM1D inhibitor. It significantly increases the phosphorylation levels of mTOR at Ser2448, Ser2481, and Ser2159, and the phosphorylation levels of p70S6K (Thr389) and S6 (Ser235/236) are also up-regulated . This suggests that this compound exerts its effects at the molecular level through binding interactions with these biomolecules and changes in their phosphorylation states .

Dosage Effects in Animal Models

In animal models, this compound (at a dosage of 6.4 mg/kg) has been shown to enhance liver regeneration and increase the survival rate of mice following major hepatectomy .

Metabolic Pathways

This compound is involved in the mTORC1 pathway . By inhibiting PPM1D, it can activate this pathway and enhance hepatocyte proliferation .

Subcellular Localization

Given its role as a PPM1D inhibitor and its involvement in the mTORC1 pathway, it is likely that it localizes to areas of the cell where these proteins and pathways are active .

准备方法

合成路线和反应条件

CCT007093 的合成涉及噻吩亚甲基环戊酮结构的形成。关键步骤包括在特定反应条件下,噻吩衍生物与环戊酮的缩合。 详细的合成路线和反应条件通常是专有的,可能会根据制造商而有所不同 .

工业生产方法

This compound 的工业生产方法在公共领域没有广泛的记载。 它很可能像实验室合成一样,大规模合成遵循类似的原则,并针对产量、纯度和成本效益进行优化 .

化学反应分析

反应类型

CCT007093 主要进行噻吩亚甲基环戊酮化合物典型的反应。这些包括:

氧化: 该化合物可以进行氧化反应,特别是在噻吩环上。

还原: 还原反应可以在环戊酮环的羰基上发生。

取代: 取代反应可以在噻吩环上发生

常用试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以产生亚砜或砜,而还原可以产生醇或烷烃 .

相似化合物的比较

CCT007093 在其对 PPM1D 抑制的特异性方面是独一无二的。类似的化合物包括:

CCT137690: 另一种具有不同化学结构的 PPM1D 抑制剂。

CCT036477: 一种对 PPM1D 具有类似抑制效果但药代动力学特性不同的化合物。

CVT-10216: 一种结构上不同的化合物,也靶向 PPM1D.

生物活性

CCT007093 is a small molecule inhibitor primarily targeting the WIP1 phosphatase (PPM1D), which plays a significant role in regulating cellular responses to DNA damage and stress. Despite its intended specificity, research indicates that this compound may exhibit off-target effects, complicating its therapeutic potential. This article reviews the biological activity of this compound based on diverse studies, highlighting its mechanisms, efficacy, and implications in cancer therapy.

WIP1 is known as a negative regulator of the DNA damage response (DDR) pathway. It dephosphorylates key proteins involved in cell cycle regulation and apoptosis, such as p53 and γH2AX. By inhibiting WIP1, this compound aims to enhance the phosphorylation of these substrates, thereby promoting cell cycle arrest and apoptosis in cancer cells.

- IC50 Values : The IC50 value of this compound for inhibiting WIP1 activity in vitro is reported to be approximately 8.4 μM . However, studies have shown that this compound does not effectively inhibit WIP1 activity in cellular contexts, suggesting low specificity .

Efficacy in Cancer Models

This compound has been evaluated across various cancer types, including breast cancer, medulloblastoma, and ovarian clear cell carcinoma. Its effects are summarized in the following table:

Case Studies

- Breast Cancer Sensitivity : A study demonstrated that this compound sensitizes breast cancer cells to doxorubicin treatment by reactivating p38 MAPK pathways. However, it did not show significant inhibition of WIP1 activity directly within the cells .

- Medulloblastoma Growth Inhibition : In xenograft models of medulloblastoma, treatment with this compound resulted in reduced tumor growth associated with increased phosphorylation of known WIP1 targets . This suggests a potential role for this compound in targeting high-expressing WIP1 tumors.

- Ovarian Cancer Response : In ovarian clear cell carcinoma models, this compound was found to enhance the efficacy of other chemotherapeutic agents by targeting PPM1D mutations .

Off-Target Effects

Research indicates that this compound may exert effects independent of WIP1 inhibition:

- Cell Proliferation : In U2OS cells, this compound suppressed proliferation regardless of WIP1 presence, indicating off-target activities .

- Apoptosis Modulation : Studies have shown that this compound can suppress UV-induced apoptosis in skin keratinocytes by preventing JNK activation, further suggesting non-specific actions .

属性

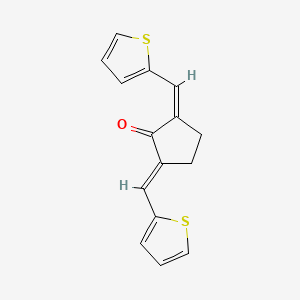

IUPAC Name |

(2E,5E)-2,5-bis(thiophen-2-ylmethylidene)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12OS2/c16-15-11(9-13-3-1-7-17-13)5-6-12(15)10-14-4-2-8-18-14/h1-4,7-10H,5-6H2/b11-9+,12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFZCKDPBMGECB-WGDLNXRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CS2)C(=O)C1=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176957-55-4 | |

| Record name | CCT007093 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CCT007093?

A1: this compound is a selective inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D. [, ] This phosphatase is often overexpressed in various cancers, contributing to tumor development and resistance to therapies. [, ] By inhibiting WIP1, this compound interferes with its ability to dephosphorylate key proteins involved in cell cycle regulation, DNA damage response, and apoptosis, ultimately leading to the suppression of tumor cell growth. [, , ]

Q2: What are some of the downstream effects of this compound treatment in cancer cells?

A2: this compound treatment has been shown to:

- Increase p53 activity: WIP1 normally dephosphorylates and inactivates p53. By inhibiting WIP1, this compound restores p53 function, leading to cell cycle arrest, senescence, and apoptosis in cancer cells. [, , ]

- Enhance sensitivity to chemotherapy: Preclinical studies have shown that this compound can potentiate the effects of chemotherapeutic agents, such as paclitaxel, in breast cancer cells. []

- Reduce tumor growth and progression: In vivo studies utilizing xenograft models of various cancers, including glioblastoma and medulloblastoma, have demonstrated that this compound can significantly inhibit tumor growth and progression. [, ]

- Modulate the tumor immune microenvironment: Research suggests that this compound may influence the tumor immune microenvironment, particularly by impacting CD8+ T cell infiltration. []

Q3: Which types of cancers have been studied in relation to this compound treatment?

A3: Preclinical studies have investigated the potential of this compound in a range of cancers, including:

- Glioblastoma: this compound has shown promise in inhibiting cell proliferation, migration, and invasion in human glioblastoma cells, particularly in combination with UVC radiation. [, ]

- Breast cancer: Research indicates this compound can inhibit high glucose-induced breast cancer progression, potentially through its impact on WIP1 and p53 activity. [, ]

- Ovarian clear cell carcinoma: this compound has been identified as a potential therapeutic target in a subgroup of ovarian clear cell carcinomas characterized by PPM1D amplification. []

- Medulloblastoma: Studies suggest that this compound, alone or in combination with other agents, could be effective in treating SHH-active medulloblastomas. [, ]

- Lung adenocarcinoma: Research suggests this compound may have therapeutic potential in lung adenocarcinoma, particularly in cases with low JAK2 expression linked to tumor spread through air spaces. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。